3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-A]pyrimidine, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazolidine ring through a cyclization reaction.
- Introduction of the pyrido[1,2-A]pyrimidine core via condensation reactions.
- Functionalization with the tetrahydrofuran moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-A]pyrimidine moieties.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Use as a probe to study biological pathways.
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired biological effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: Compounds with a similar thiazolidine ring structure.
Pyrido[1,2-A]pyrimidines: Compounds with a similar pyrido[1,2-A]pyrimidine core.
Tetrahydrofurans: Compounds containing the tetrahydrofuran moiety.
Uniqueness
The uniqueness of 3-[(Z)-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H24N4O3S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S2/c1-2-3-9-25-20(27)16(30-21(25)29)12-15-18(22-13-14-7-6-11-28-14)23-17-8-4-5-10-24(17)19(15)26/h4-5,8,10,12,14,22H,2-3,6-7,9,11,13H2,1H3/b16-12- |
InChI Key |
IEANAUUOQYHVAK-VBKFSLOCSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Origin of Product |
United States |
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